N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide
CAS No.: 312587-72-7
Cat. No.: VC5623614
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312587-72-7 |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.38 |
| IUPAC Name | N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C16H16N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,17,19) |
| Standard InChI Key | KPJGRYOLZDRQKR-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl]acetamide possesses the molecular formula C₁₆H₁₆N₂O₃S and a molecular weight of 316.38 g/mol. The compound’s structure features a 2,3-dihydroindole ring sulfonylated at the 1-position, connected via a sulfonyl group to a para-substituted phenylacetamide (Figure 1). This configuration enables diverse interactions with biological targets, particularly enzymes and receptors associated with disease pathways .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 312587-72-7 |
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 316.38 g/mol |
| Sulfonamide Group | -SO₂NH- linkage |
| Indole Substituent | 2,3-Dihydro-1H-indole |
| Acetamide Position | Para to sulfonyl group |
Synthesis and Optimization
Reaction Pathways
The synthesis of N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide involves multi-step organic reactions, typically beginning with the sulfonylation of 2,3-dihydroindole. A common approach involves:
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Sulfonylation: Reacting 2,3-dihydroindole with a sulfonyl chloride derivative under basic conditions to form the intermediate sulfonamide.
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Acetamide Coupling: Introducing the acetamide group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at the para position of the phenyl ring .
Reaction Conditions
Optimization studies highlight the critical role of solvent selection and temperature control. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates, while reaction temperatures are maintained between 60–80°C to balance yield and purity. Post-synthesis purification employs high-performance liquid chromatography (HPLC), achieving >95% purity in isolated batches.
Table 2: Representative Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF or DCM |
| Temperature | 60–80°C |
| Catalyst | Not specified (base-mediated) |
| Purification Method | HPLC |
| Yield | 70–85% (reported) |
Pharmacological Applications and Research Findings
Antitumor Activity
Preliminary studies on sulfonamide-indole hybrids indicate antiproliferative effects against cancer cell lines. For instance, derivatives with similar frameworks exhibit IC₅₀ values of 10–50 µM in lung (A549) and breast (MCF-7) cancer models . Mechanistically, these compounds induce apoptosis through caspase-3 activation and mitochondrial membrane depolarization .
Future Directions and Challenges
Derivative Development
Structural modifications, such as halogenation at the indole 5-position or substitution of the acetamide group, could enhance bioavailability and target specificity . Computational models predict that fluorinated analogs may improve blood-brain barrier penetration for neurological applications .
Preclinical Validation
Robust in vivo pharmacokinetic and toxicity studies are needed to advance this compound beyond in vitro assays. Current data gaps include ADME (absorption, distribution, metabolism, excretion) profiles and long-term safety evaluations.
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